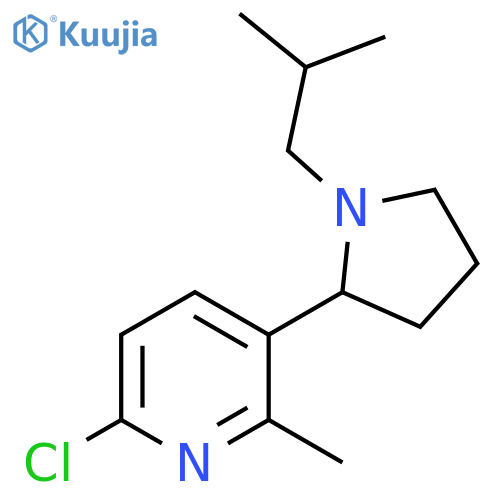

Cas no 1352490-37-9 (6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine)

1352490-37-9 structure

商品名:6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine

CAS番号:1352490-37-9

MF:C14H21ClN2

メガワット:252.782942533493

CID:5208192

6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine

-

- インチ: 1S/C14H21ClN2/c1-10(2)9-17-8-4-5-13(17)12-6-7-14(15)16-11(12)3/h6-7,10,13H,4-5,8-9H2,1-3H3

- InChIKey: PXAMAPUTXROFOZ-UHFFFAOYSA-N

- ほほえんだ: C1(C)=NC(Cl)=CC=C1C1CCCN1CC(C)C

6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD611142-1g |

6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine |

1352490-37-9 | 97% | 1g |

¥3983.0 | 2023-04-10 | |

| Chemenu | CM495186-1g |

6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine |

1352490-37-9 | 97% | 1g |

$568 | 2023-03-18 |

6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

1352490-37-9 (6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine) 関連製品

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 624-75-9(Iodoacetonitrile)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量